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Compound of Interest

4-Chloro-3-methyl-1H-pyrrolo[2, 3-
Compound Name:
bjpyridine

Cat. No.: B1591430

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-
azaindole, stands out as a "privileged scaffold." Its structure, a bioisosteric analog of indole,
allows it to mimic the natural substrate in various biological pathways, making it a foundational
core for a multitude of therapeutic agents.[1] Derivatives of this scaffold are particularly
prominent as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer
and inflammatory diseases.[2][3][4]

This guide focuses on a specific, highly valuable derivative: 4-Chloro-3-methyl-1H-
pyrrolo[2,3-b]pyridine. The strategic placement of a chloro group at the 4-position and a
methyl group at the 3-position transforms the parent 7-azaindole into a versatile and precisely
functionalized building block. The chlorine atom serves as an exceptional synthetic handle for
palladium-catalyzed cross-coupling reactions, enabling the systematic and modular
construction of complex molecular architectures. This guide provides an in-depth examination
of its properties, synthesis, and critical applications for researchers, scientists, and
professionals in drug development.

Compound Profile and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its
fundamental properties. 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a solid compound at
room temperature, whose identity is unequivocally confirmed by its CAS Registry Number.
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Property Value Source
CAS Number 688782-02-7 [5]
Molecular Formula CsH7CIN2

Molecular Weight 166.61 g/mol [5]
Common Synonyms 4-Chloro-3-methyl-7-azaindole ~ N/A

Solid (typically light yellow to
Appearance
brown)

Note: Detailed experimental data such as melting point and boiling point are not consistently
reported in public literature and should be determined empirically for each specific batch.

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of substituted 7-azaindoles is a well-trodden path in organic chemistry, yet the
specific route to 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine requires careful selection of
reagents and conditions to ensure high yield and purity. A common and effective strategy
involves the construction of the pyrrolopyridine core followed by targeted functionalization.

A plausible synthetic workflow begins with a commercially available pyridine derivative, which
undergoes cyclization to form the 7-azaindole core, followed by chlorination and methylation.
The causality behind these steps is critical:

o Core Formation: Building the fused bicyclic system is the initial priority.

e Chlorination: The introduction of the chlorine atom at the C4 position is often achieved using
a potent chlorinating agent like phosphoryl trichloride (POCIs) or oxalyl chloride. This step is
crucial as it installs the reactive handle for subsequent diversification.[6][7]

o Methylation: The C3 position is typically functionalized to modulate the electronic properties
and steric profile of the final molecule, influencing its binding affinity to target proteins.

Below is a conceptual workflow illustrating this synthetic logic.
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Caption: Conceptual workflow for the synthesis of the target compound.

Application in Drug Discovery: The Power of the C4-
Chloro Handle

The primary value of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine lies in its role as a key
intermediate for building diverse libraries of bioactive compounds. The electron-deficient nature
of the pyridine ring makes the C4-chloro group an excellent leaving group in transition-metal-
catalyzed cross-coupling reactions.

This reactivity is the cornerstone of its utility, allowing for two main classes of transformations:
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e Suzuki-Miyaura Coupling (C-C Bond Formation): Reacting the chloro-intermediate with
various aryl or heteroaryl boronic acids introduces diverse substituents at the C4 position.
This is a field-proven method for exploring the Structure-Activity Relationship (SAR) by

modifying the region of the molecule that often extends into the solvent-exposed area of a
kinase active site.[1]

¢ Buchwald-Hartwig Amination (C-N Bond Formation): This reaction enables the introduction of
a vast array of primary and secondary amines at the C4 position.[1][8] The resulting 4-amino-
7-azaindole derivatives are a critical pharmacophore for many kinase inhibitors, as the amino
group often forms a key hydrogen bond with the "hinge" region of the kinase domain.

The diagram below illustrates the central role of this intermediate in generating molecular
diversity for drug screening programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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